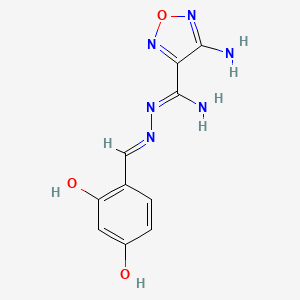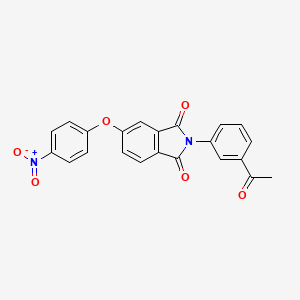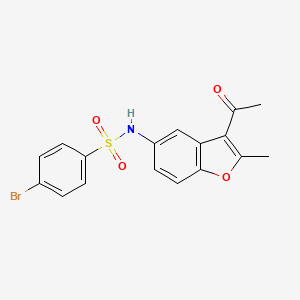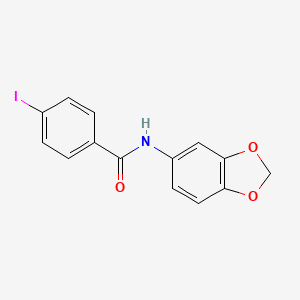
4-amino-N'-(2,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N'-(2,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide is a chemical compound with various scientific research applications. It is commonly referred to as 'ADOCA' and is known for its potential as an anticancer agent.
Mecanismo De Acción
The exact mechanism of action of ADOCA is not fully understood. However, it is believed that ADOCA exerts its anticancer effects by inducing DNA damage and inhibiting DNA repair mechanisms, leading to cell cycle arrest and apoptosis. ADOCA also inhibits the activity of various enzymes involved in cell proliferation and survival, such as topoisomerase II and Akt.
Biochemical and Physiological Effects:
ADOCA has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). ADOCA also inhibits the activity of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ADOCA is its potential as an anticancer agent. It has been shown to be effective against various cancer cell lines and has low toxicity in normal cells. Additionally, ADOCA has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. However, one of the limitations of ADOCA is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on ADOCA. One area of research could focus on improving the solubility of ADOCA to make it more suitable for in vivo administration. Additionally, further studies could investigate the potential of ADOCA as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Another area of research could focus on the development of ADOCA derivatives with improved anticancer properties and reduced toxicity. Overall, the potential of ADOCA as a therapeutic agent warrants further investigation and research.
Conclusion:
4-amino-N'-(2,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide, commonly known as ADOCA, is a chemical compound with various scientific research applications. It has been extensively studied for its potential as an anticancer agent and has shown promising results in inhibiting the growth of various cancer cell lines. ADOCA exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, ADOCA has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of ADOCA and its potential as a therapeutic agent.
Métodos De Síntesis
ADOCA is synthesized through a multistep process that involves the condensation of 2,4-dihydroxybenzaldehyde and semicarbazide to form 2,4-dihydroxybenzaldehyde semicarbazone. This compound is then reacted with ethyl chloroacetate to form ethyl 2-(2,4-dihydroxyphenyl)hydrazonoacetate, which is further reacted with hydrazine hydrate to form 4-amino-N'-(2,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide.
Aplicaciones Científicas De Investigación
ADOCA has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. ADOCA exerts its anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Additionally, ADOCA has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
4-amino-N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O3/c11-9(8-10(12)16-19-15-8)14-13-4-5-1-2-6(17)3-7(5)18/h1-4,17-18H,(H2,11,14)(H2,12,16)/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIKIYFVQAIRSQ-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NN=C(C2=NON=C2N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/N=C(/C2=NON=C2N)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-furyl)-N-methyl-2-oxoacetamide](/img/structure/B6006942.png)
![N-(2-isopropoxyethyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6006948.png)
![ethyl 4-{1-[3-(2-furyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6006961.png)
![1-{4-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6006962.png)
![3-benzyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B6006972.png)
![2-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B6006974.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6006976.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6006987.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6006995.png)
![3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B6006997.png)
![2-[({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B6007001.png)

